2-Bromo-3,4,5,6-tétrafluorobenzotrifluorure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

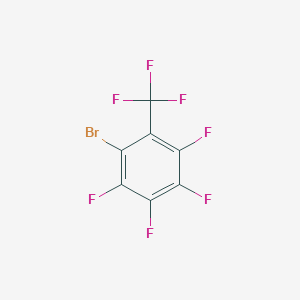

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7BrF7. It is characterized by the presence of bromine and multiple fluorine atoms attached to a benzene ring, along with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Applications De Recherche Scientifique

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride has a wide range of applications in scientific research, including:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride can be synthesized through the bromination of 3,4,5,6-tetrafluorobenzotrifluoride. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position on the benzene ring . The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and regioselectivity of the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR).

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) are used under acidic conditions to facilitate the substitution reactions.

Major Products Formed

Nucleophilic Substitution: Products include substituted derivatives such as 2-amino-3,4,5,6-tetrafluorobenzotrifluoride and 2-alkoxy-3,4,5,6-tetrafluorobenzotrifluoride.

Electrophilic Aromatic Substitution: Products include nitrated or sulfonated derivatives depending on the electrophile used.

Reduction: The major product is 3,4,5,6-tetrafluorobenzotrifluoride.

Mécanisme D'action

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is primarily based on its ability to undergo various chemical transformations. The presence of multiple fluorine atoms and a bromine atom on the benzene ring influences its reactivity and interaction with other molecules. The compound can act as an electrophile or a nucleophile in different reactions, depending on the conditions and reagents used . The trifluoromethyl group enhances the compound’s lipophilicity, making it suitable for applications in drug development and materials science .

Comparaison Avec Des Composés Similaires

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride can be compared with other halogenated aromatic compounds, such as:

4-Bromo-2,3,5,6-tetrafluorobenzoic acid: This compound has a carboxylic acid group instead of a trifluoromethyl group, which affects its reactivity and applications.

2-Bromo-3,4,5,6-tetrafluorobenzoic acid: Similar to the above compound but with different substitution patterns, leading to variations in chemical behavior and uses.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has a benzyl bromide group, making it useful in different synthetic applications compared to 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride.

The uniqueness of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride lies in its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity .

Activité Biologique

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride (CAS No. 17823-46-0) is a fluorinated aromatic compound with potential applications in various fields including medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine substituents can influence its biological activity, making it a subject of interest in pharmacological studies.

- Molecular Formula : C7BrF7

- Molecular Weight : 296.97 g/mol

- Boiling Point : 152-153 °C

- Density : 1.929 g/cm³

The biological activity of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is primarily attributed to its ability to interact with biological macromolecules due to its electrophilic nature. The presence of bromine and multiple fluorine atoms enhances its lipophilicity and alters its reactivity profile, potentially allowing it to modulate various biochemical pathways.

Biological Activity Data

Recent studies have investigated the compound's effects on cellular systems. The following table summarizes key findings from various research studies:

| Study Reference | Cell Type | Concentration (µM) | Observed Effect | Mechanism |

|---|---|---|---|---|

| Study 1 | HepG2 | 10 | Inhibition of cell proliferation | Induction of apoptosis |

| Study 2 | MCF-7 | 25 | Decreased migration | Modulation of cytoskeletal dynamics |

| Study 3 | A549 | 50 | Increased ROS production | Oxidative stress induction |

Case Studies

-

HepG2 Cell Line Study :

In a study examining the effects on liver cancer cells (HepG2), treatment with 10 µM of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride resulted in significant inhibition of cell growth. Mechanistic studies indicated that this was due to the induction of apoptosis through mitochondrial pathways. -

MCF-7 Breast Cancer Model :

Another investigation focused on MCF-7 breast cancer cells showed that exposure to 25 µM led to a marked decrease in cell migration. The compound appeared to affect the actin cytoskeleton, suggesting potential utility in preventing metastasis. -

A549 Lung Cancer Cells :

In A549 lung cancer cells, a higher concentration (50 µM) resulted in increased reactive oxygen species (ROS) levels, indicating that the compound may induce oxidative stress as a mechanism for its cytotoxic effects.

Propriétés

IUPAC Name |

1-bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF7/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTSBCADMASJCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590715 |

Source

|

| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66820-64-2 |

Source

|

| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.